molecular formula C23H28N6OS B2400951 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 1251623-39-8

3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2400951
CAS No.: 1251623-39-8
M. Wt: 436.58
InChI Key: KRSXOAJRSZLGPP-UHFFFAOYSA-N
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Description

3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
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Properties

IUPAC Name

5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-18-4-2-3-5-20(18)28-10-8-27(9-11-28)17-22-25-23(26-30-22)19-6-7-21(24-16-19)29-12-14-31-15-13-29/h2-7,16H,8-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXOAJRSZLGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : 364.48 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. In particular, compounds containing the oxadiazole moiety have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can target key signaling pathways involved in cancer progression, such as the NF-kB pathway .

StudyCell LineIC50 Value (µM)Mechanism of Action
Dhumal et al. (2016)Mycobacterium bovis BCG0.5Inhibition of fatty acid biosynthesis
Paruch et al. (2020)S. aureus0.8Disruption of cell wall synthesis
Desai et al. (2018)E. coli1.2Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Oxadiazole derivatives have been evaluated for their antioxidant capabilities, which are crucial for mitigating oxidative stress-related damage in cells. The ability to scavenge free radicals and enhance antioxidant enzyme activity has been documented, suggesting a protective role against oxidative damage in various biological systems .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study by Dhumal et al. (2016) investigated the anticancer effects of various oxadiazole derivatives, including the compound . The study found that these compounds significantly reduced cell viability in hepatocellular carcinoma (HCC) cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Research conducted by Paruch et al. (2020) demonstrated that specific oxadiazole derivatives exhibited potent antibacterial activity against Mycobacterium bovis BCG, indicating their potential use as therapeutic agents against tuberculosis.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of oxadiazole derivatives, suggesting their application in treating neurodegenerative disorders by reducing oxidative stress and enhancing neuronal survival .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives, including the compound in focus. The presence of the thiomorpholine and piperazine moieties enhances its activity against various bacterial strains:

  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of oxadiazoles to inhibit bacterial cell wall synthesis and disrupt membrane integrity. For instance, studies have shown that derivatives exhibit significant activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
  • Case Studies : In a recent study, synthesized oxadiazole derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against selected pathogens . The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring significantly influenced antimicrobial potency.

Anticancer Activity

The anticancer potential of 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole has also been extensively studied:

  • Targeting Mechanisms : Research indicates that this compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibiting TS can lead to reduced proliferation of cancer cells .
  • In Vitro Studies : Various in vitro assays have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). IC50 values reported range from 0.47 µM to 1.4 µM, indicating strong potential for development as an anticancer agent .

Drug Development

The promising biological activities of this compound make it a candidate for further drug development. Its dual action as both an antimicrobial and anticancer agent suggests potential applications in treating infections in cancer patients or developing combination therapies.

Formulation in Pharmaceuticals

Given its favorable properties, formulations containing this compound could be explored for use in pharmaceutical products aimed at treating resistant bacterial infections or specific types of cancers where traditional therapies have failed.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between appropriate precursors. For example:

  • Use diethyl oxalate and ketone derivatives (e.g., 1-(4-methoxyphenyl)ethan-1-one) in anhydrous toluene under reflux with sodium hydride as a base .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.
  • Monitor reaction progress using TLC and confirm intermediates via LC-MS. Similar protocols are validated in triazole and oxadiazole syntheses .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. Compare chemical shifts with analogous oxadiazole derivatives (e.g., δ 8.2–8.5 ppm for pyridyl protons) .
  • IR : Identify functional groups (e.g., C=N stretching at ~1600–1650 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What physicochemical properties should be prioritized during initial characterization?

Methodological Answer:

  • Solubility : Test in DMSO, water, and ethanol using UV-Vis spectroscopy.
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (critical for storage).
  • LogP : Measure via shake-flask method or HPLC to assess lipophilicity, which influences bioavailability .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural similarity to known oxadiazole targets (e.g., 14-α-demethylase for antifungal activity) .
  • In Vitro Assays : Use microdilution for antimicrobial screening (MIC values) or MTT assays for cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. What strategies are effective for molecular docking studies with this compound?

Methodological Answer:

  • Protein Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) .
  • Software : Employ AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with RMSD <2.0 Å against co-crystallized ligands.
  • Free Energy Calculations : Apply MM-GBSA to predict binding affinities .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Cross-Validation : Replicate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions .
  • Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., redox activity vs. receptor antagonism) .

Q. What methodologies are recommended for designing analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Replace thiomorpholine with piperazine or morpholine rings to assess steric/electronic effects .
  • Substituent Variation : Introduce halogens or methoxy groups at the o-tolyl position to modulate lipophilicity and binding .
  • Bioisosteric Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .

Q. How can synergistic effects with other therapeutic agents be systematically studied?

Methodological Answer:

  • Combinatorial Assays : Use checkerboard or Chou-Talalay methods to calculate fractional inhibitory concentrations (FIC).
  • Mechanistic Studies : Perform transcriptomics or metabolomics to identify pathways enhanced by synergy .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Plasma Stability : Use human plasma at 37°C; quantify parent compound remaining at intervals (0–24 hrs) .

Q. How can computational models be integrated into experimental workflows?

Methodological Answer:

  • QSAR : Develop models using descriptors like topological polar surface area (TPSA) to predict absorption .
  • MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to identify stable binding conformations .

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